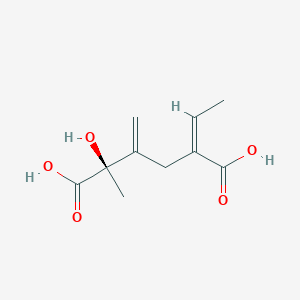![molecular formula C8H8N2 B102550 Bicyclo[3.1.0]hexane-6,6-dicarbonitrile CAS No. 16668-39-6](/img/structure/B102550.png)
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile, also known as norbornene-2,3-dicarbonitrile, is a chemical compound with the molecular formula C8H6N2. It is a colorless crystalline solid that is widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of bicyclo[3.1.0]hexane-6,6-dicarbonitrile is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form new chemical bonds. Its rigid, bicyclic structure makes it a useful building block for the synthesis of complex organic molecules.
Efectos Bioquímicos Y Fisiológicos
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile has not been extensively studied for its biochemical and physiological effects. However, it is not known to have any significant toxic effects and is generally considered to be safe for laboratory use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of bicyclo[3.1.0]hexane-6,6-dicarbonitrile is its versatility in organic synthesis. It can be used as a building block for a wide range of organic compounds, making it a valuable tool for synthetic chemists. However, its rigid structure can also limit its usefulness in certain applications, and it may not be suitable for all chemical reactions.
Direcciones Futuras
There are many potential future directions for research involving bicyclo[3.1.0]hexane-6,6-dicarbonitrile. One area of interest is the development of new materials, such as polymers and composites, using this compound as a building block. Another area of research is the study of chemical reactions involving bicyclo[3.1.0]hexane-6,6-dicarbonitrile, with the goal of understanding its mechanism of action and potential applications. Finally, there is potential for the development of new pharmaceuticals and agrochemicals using this compound as a starting point for synthesis.
Métodos De Síntesis
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile can be synthesized by the reaction of norbornadiene with sodium cyanide in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including the formation of a palladium complex, the addition of cyanide to the norbornadiene, and the elimination of hydrogen gas. This method is widely used in the laboratory and has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a ligand in coordination chemistry and as a precursor for the synthesis of polymers. Its unique chemical properties make it a valuable tool in the development of new materials and the study of chemical reactions.
Propiedades
Número CAS |
16668-39-6 |
|---|---|
Nombre del producto |
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile |
Fórmula molecular |
C8H8N2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
bicyclo[3.1.0]hexane-6,6-dicarbonitrile |
InChI |
InChI=1S/C8H8N2/c9-4-8(5-10)6-2-1-3-7(6)8/h6-7H,1-3H2 |
Clave InChI |
JPMLIGKEXBKLLX-UHFFFAOYSA-N |
SMILES |
C1CC2C(C1)C2(C#N)C#N |
SMILES canónico |
C1CC2C(C1)C2(C#N)C#N |
Sinónimos |
Bicyclo[3.1.0]hexane-6,6-dicarbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



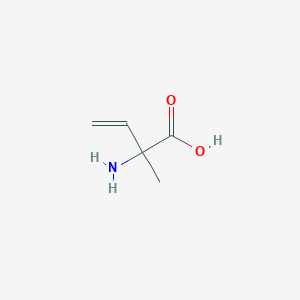
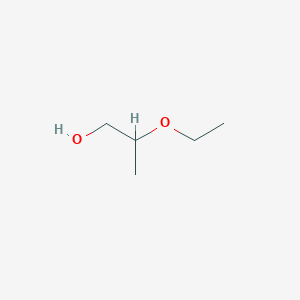
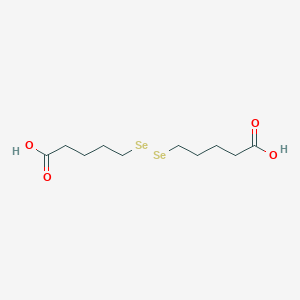
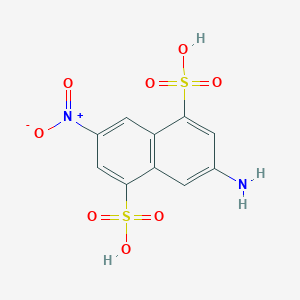
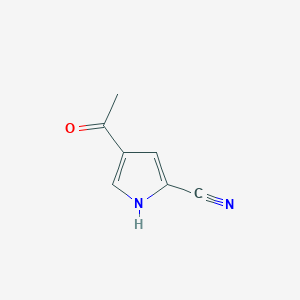

![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)






